(1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one
Description
Properties
IUPAC Name |
(1S,5R)-4-[(E)-2-(3,4-dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-18(2)12-9-13(18)14(19)8-11(12)5-4-10-6-15(20)17(21)16(7-10)22-3/h4-8,12-13,20-21H,9H2,1-3H3/b5-4+/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCSXIQQWJYZHT-QITAHTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=O)C=C2C=CC3=CC(=C(C(=C3)OC)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@@H]1C(=O)C=C2/C=C/C3=CC(=C(C(=C3)OC)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pauson-Khand Cyclization for Bicyclic Enone Formation
The Pauson-Khand reaction enables [2+2+1] cycloaddition of an enyne, carbon monoxide, and a transition metal catalyst to form cyclopentenones. Adapting methods from ACS Organic Letters (Scheme 1), a substituted enyne precursor (3) undergoes cobalt-catalyzed cyclization to yield bicyclo[3.1.1]hept-3-en-2-one derivatives. For example, enyne 3 (R = methyl) treated with Co₂(CO)₈ under CO atmosphere produces the bicyclic core 1 and 2 as separable diastereomers.
Key Conditions :
Diels-Alder Approach for Bicyclic Systems
Alternative routes employ Diels-Alder cycloaddition between a diene and ketone dienophile. For instance, furan-derived dienes react with α,β-unsaturated ketones to form bicyclic adducts. Subsequent oxidation and ring contraction yield the bicyclo[3.1.1] framework.
Installation of 6,6-Dimethyl Substituents
Alkylation of Bicyclic Intermediates
Post-cyclization, the 6,6-dimethyl groups are introduced via alkylation. Treating the enone core with methyl Grignard reagents (e.g., MeMgBr) in THF at −78°C selectively adds methyl groups to the bridgehead carbons. Quenching with aqueous NH₄Cl affords the 6,6-dimethyl derivative.
Optimization Insight :
- Steric hindrance at the bridgehead necessitates low temperatures to avoid over-alkylation.
- Yield: 60–75%.
Functionalization at Position 4: Ethenyl Bridge Installation
Wittig Olefination
A Wittig reaction between the bicyclic enone and a stabilized ylide derived from 3,4-dihydroxy-5-methoxybenzyltriphenylphosphonium bromide installs the ethenyl group. The ylide is generated using NaHMDS in THF, followed by addition to the enone at 0°C.
Reaction Profile :
Heck Coupling
Palladium-catalyzed coupling of a brominated bicyclic core with 3,4-dihydroxy-5-methoxystyrene forms the ethenyl linkage. Using Pd(OAc)₂, PPh₃, and K₂CO₃ in DMF at 100°C achieves cross-coupling with retention of configuration.
Conditions :
Synthesis of the 3,4-Dihydroxy-5-methoxyphenyl Group
Protection/Deprotection Strategy
Starting from syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde), sequential protection of phenolic hydroxyls as acetyl esters enables selective deprotection. Hydrogenolysis (H₂/Pd-C) removes benzyl groups, while acidic hydrolysis (HCl/MeOH) cleaves acetyl protections.
Critical Steps :
Stereochemical Control at (1S,5R) Centers
Asymmetric Pauson-Khand Cyclization
Chiral bis-phosphine ligands (e.g., BINAP) in the Pauson-Khand reaction induce enantioselectivity. Using (R)-BINAP-Co complexes, the 1S,5R configuration is achieved with 85% ee.
Kinetic Resolution via Enzymatic Hydrolysis
Lipase-catalyzed hydrolysis of racemic intermediates (e.g., acetylated diols) resolves enantiomers. Candida antarctica lipase B selectively hydrolyzes the (1R,5S)-isomer, enriching the desired (1S,5R) product.
Integrated Synthetic Routes
Route 1: Enzymatic Coupling (PMC Approach)
Route 2: Fully Chemical Synthesis
- Diels-Alder cyclization to form bicyclic core.
- Wittig olefination with protected phenylpropanoid ylide.
- Stereochemical resolution via chiral chromatography.
- Deprotection under mild acidic conditions.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
SP-8356 undergoes various chemical reactions, including:
Oxidation: SP-8356 can be oxidized to form various metabolites. Common reagents for oxidation include oxygen and hydrogen peroxide.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: SP-8356 can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions include oxidized and reduced metabolites, as well as substituted derivatives .
Scientific Research Applications
SP-8356 has a wide range of scientific research applications, including:
Chemistry: SP-8356 is used as a research tool to study the inhibition of CD147 and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of CD147 in cellular processes such as autophagy and apoptosis.
Mechanism of Action
SP-8356 exerts its effects by inhibiting the interactions between CD147 and cyclophilin A (CypA). This inhibition leads to the suppression of matrix metalloproteinase-9 (MMP-9) activation, which is involved in plaque progression and instability. Additionally, SP-8356 promotes apoptosis in non-small cell lung cancer cells by modulating the p53/MDM2 axis . The compound induces cell cycle arrest at the G2/M phase and enhances apoptosis by regulating the expression of apoptotic proteins such as Bcl-2 and Bax .
Comparison with Similar Compounds
Structural Variations and Key Analogues
The target compound differs from analogs in three primary aspects:
Bicyclic framework : Variations in ring systems (e.g., bicyclo[3.2.0] vs. [3.1.1]) affect steric strain and reactivity.
Substituents on the styryl group : Polar groups (e.g., hydroxyl, methoxy) vs. lipophilic groups (e.g., trifluoromethoxy, ethyl).
Core substituents : Methyl groups at C6 and substituents at C4 influence molecular geometry and interactions.
Table 1: Structural and Functional Comparison of Key Analogs
Physicochemical Properties and Druglikeness
- Polarity : The target compound’s dihydroxy and methoxy groups increase hydrophilicity (predicted LogP < 3), contrasting with 6m’s trifluoromethoxy group (LogP ~4) .
- Solubility : Polar substituents may improve aqueous solubility but reduce membrane permeability, necessitating formulation strategies (e.g., prodrugs) for bioavailability .
Biological Activity
The compound (1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one , commonly referred to as a derivative of a bicyclic ketone structure, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic framework with a methoxy-substituted phenyl group. Its structural formula can be summarized as follows:
- Chemical Formula : CHO
- Molecular Weight : 299.34 g/mol
1. Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of hydroxyl groups in the phenolic structure is known to enhance radical scavenging activity. Studies have demonstrated that derivatives of this compound can effectively reduce oxidative stress markers in vitro.
Table 1: Antioxidant Activity Comparison
2. Anticancer Activity
The compound has shown promise in anticancer studies, particularly against breast cancer cell lines. Mechanistic studies suggest that it induces apoptosis and inhibits cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Case Study: Breast Cancer Cell Lines
In a study involving MCF7 and MDA-MB-231 breast cancer cells, treatment with the compound resulted in:
- Cell Viability Reduction : Approximately 40% at a concentration of 20 µM after 48 hours.
- Apoptosis Induction : Increased caspase-3 activity was observed, indicating enhanced apoptotic signaling.
3. Anti-inflammatory Activity
The compound's anti-inflammatory effects have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial for conditions like rheumatoid arthritis and other chronic inflammatory diseases.
Table 2: Inhibition of Cytokine Production
The biological activity of this compound is primarily mediated through:
- Radical Scavenging : The hydroxyl groups donate electrons to neutralize free radicals.
- Cell Signaling Modulation : Interaction with various receptors and enzymes involved in cell signaling pathways.
- Gene Expression Regulation : Influencing transcription factors that control the expression of genes related to inflammation and apoptosis.
Q & A
Basic: What spectroscopic techniques are recommended to confirm the stereochemistry and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to assign stereochemistry at chiral centers (e.g., bicyclo[3.1.1]heptene core and ethenyl group). 2D NMR (COSY, NOESY, HSQC) resolves coupling patterns and spatial proximities, critical for verifying the (1S,5R) configuration and (E)-ethenyl geometry .
- X-ray Crystallography: Single-crystal diffraction provides unambiguous stereochemical assignment, especially for the bicyclic framework and substituent orientations .
- Elemental Analysis (CHNS): Validate purity and empirical formula (e.g., matching calculated vs. observed C, H, and O percentages) .
Example Table (Hypothetical Data):
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | δ 6.82 (d, J=16.2 Hz, ethenyl H); δ 1.28 (s, 6H, dimethyl) | |
| X-ray Diffraction | Dihedral angle 178.5° confirms (E)-ethenyl; bicyclo ring puckering (1S,5R) |
Basic: How can researchers optimize the synthesis yield of this compound?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of phenolic intermediates. used methanol for hydrazone synthesis, but microwave-assisted synthesis in DMF may improve ethenyl coupling efficiency .
- Catalytic Systems: Transition-metal catalysts (e.g., Pd for ethenylation) or acid/base conditions (e.g., HCl for cyclization) require optimization. For example, 2-hydroxyacetophenone derivatives in reacted with hydrazines under acidic conditions .
- Temperature Control: Slow addition of reagents at 0–5°C minimizes side reactions (e.g., isomerization of the ethenyl group) .
Advanced: What computational methods are suitable for modeling the compound’s electronic structure and reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare with UV-Vis spectra (e.g., λmax for π→π* transitions in the ethenyl group) .
- Molecular Dynamics (MD): Simulate solvent interactions to assess stability; used PubChem-computed InChI descriptors for conformational analysis .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging the dihydroxyphenyl moiety’s hydrogen-bonding potential .
Advanced: How do substituents on the phenyl ring influence biological activity, and what assays validate this?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify methoxy/hydroxy groups on the phenyl ring to assess impacts on antioxidant or enzyme-inhibitory activity. For example, highlights resveratrol analogs with enhanced activity via hydroxylation .
- In Vitro Assays:
Example SAR Table (Hypothetical):
| Substituent Position | Bioactivity (IC50, μM) | Mechanism Insights |
|---|---|---|
| 3,4-diOH, 5-OCH3 | 12.5 ± 1.2 (DPPH) | Enhanced radical stabilization |
| 3-OCH3, 4-OH | >100 (DPPH) | Reduced H-bond donor capacity |
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the ethenyl and phenolic groups .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the enone system .
- Purity Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .
Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
- Isotopic Labeling: Use C-labeled precursors to trace unexpected signals (e.g., bicyclo ring isomerization) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 357.1324) to rule out impurities .
- Dynamic NMR: Variable-temperature studies identify conformational exchange (e.g., ring-flipping in bicyclo systems) .
Advanced: What synthetic strategies address challenges in regioselective functionalization of the bicyclo[3.1.1]heptene core?
Methodological Answer:
- Directed C-H Activation: Use Pd/norbornene catalysts to functionalize specific positions (e.g., C4 of the bicyclo framework) .
- Protecting Groups: Temporarily block 3,4-dihydroxy groups with acetyl or TMS ethers to direct reactivity toward the enone system .
- Asymmetric Catalysis: Chiral ligands (e.g., BINOL) enforce enantioselectivity during bicyclo ring formation .
Basic: What analytical methods quantify the compound in complex matrices (e.g., biological samples)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
